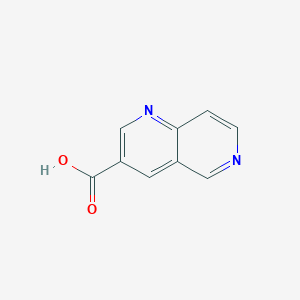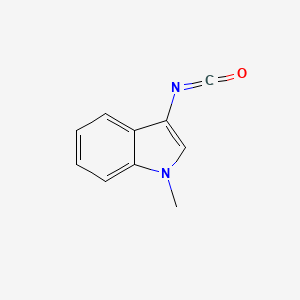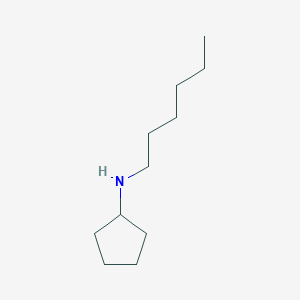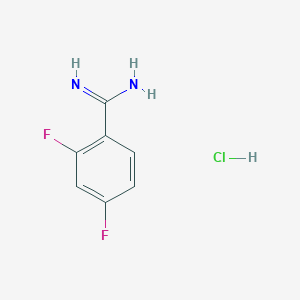
Pyrimidine-2-carbonyl chloride
概要
説明
Pyrimidine-2-carbonyl chloride is a chemical compound with the molecular formula C5H3ClN2O . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
There are numerous methods for the synthesis of pyrimidines . For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Molecular Structure Analysis
The molecular structure of pyrimidine-2-carbonyl chloride is characterized by the presence of a pyrimidine ring, which is an aromatic heterocyclic compound containing two nitrogen atoms .
Chemical Reactions Analysis
Pyrimidine-2-carbonyl chloride can undergo various chemical reactions. For example, 2-chloro-4-(1 ‘,3-dithian-2’-yl)pyrimidine reacted with N,N-dimethylethylenediamine to give 2-[(N,N-dimethylaminoethyl)amino]-4-(1 ‘,3’-dithian-2 -yl) pyrimidine .
Physical And Chemical Properties Analysis
The molecular weight of Pyrimidine-2-carbonyl chloride is 142.54 . More specific physical and chemical properties were not found in the search results.
科学的研究の応用
Anti-Alzheimer's Agents
Pyrimidine derivatives have been explored for their potential in treating neurological disorders, particularly Alzheimer's disease. The structural activity relationship-based medicinal perspectives emphasize the non-toxic nature and synthesizing practicability of pyrimidine scaffolds, making them attractive for drug development in neurological applications (Das et al., 2021).
Anticancer Activity
The anticancer potential of pyrimidine derivatives is well-documented, with numerous studies and patent literature supporting their efficacy in various cancer models. Pyrimidine-based scaffolds have shown the ability to interact with diverse enzymes, targets, and receptors, indicating their versatility in anticancer strategies (Kaur et al., 2014).
Anti-inflammatory Applications
Recent developments in the synthesis and anti-inflammatory effects of pyrimidine derivatives highlight their potent inhibitory responses against key inflammatory mediators. This makes them promising candidates for the development of new anti-inflammatory agents (Rashid et al., 2021).
Role in Cancer Beyond Proliferation
Pyrimidine metabolism in cancer has been recognized not only for its role in cell proliferation but also for its non-proliferative functions. This includes effects on differentiation in various cancers, which could lead to new therapeutic options beyond traditional antimetabolites (Siddiqui & Ceppi, 2020).
Synthesis of Optoelectronic Materials
Pyrimidine derivatives are crucial in the synthesis of optoelectronic materials, including luminescent small molecules and chelate compounds. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for organic light-emitting diodes and other electronic devices (Lipunova et al., 2018).
Safety And Hazards
Pyrimidine-2-carbonyl chloride is classified as a dangerous substance. It can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
将来の方向性
特性
IUPAC Name |
pyrimidine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O/c6-4(9)5-7-2-1-3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVRZAGACROHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593432 | |
| Record name | Pyrimidine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-2-carbonyl chloride | |
CAS RN |
220769-83-5 | |
| Record name | Pyrimidine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)







![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)


![3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1319452.png)